

Biotechnological Production of Dodecanedioic Acid from Renewable Sources: A Technical Guide

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Compound of Interest		
Compound Name:	(~2~H_20_)Dodecanedioic acid	
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Introduction

Dodecanedioic acid (DDDA) is a C12 α , ω -dicarboxylic acid with significant industrial applications. It serves as a key monomer in the production of high-performance polymers like nylon 6,12, as well as in the manufacturing of top-grade coatings, adhesives, lubricants, corrosion inhibitors, and surfactants[1][2][3]. Traditionally, DDDA synthesis relies on multi-step chemical processes using petrochemical feedstocks like butadiene, which are associated with high energy consumption, environmental concerns, and price volatility[3][4]. The increasing demand for sustainable and bio-based chemicals has spurred the development of biotechnological routes for DDDA production from renewable resources, offering a greener and more efficient alternative[5].

This technical guide provides an in-depth overview of the core principles, methodologies, and quantitative achievements in the biotechnological production of DDDA. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in microbial metabolic engineering and green chemistry.

Microbial Production Platforms and Renewable Feedstocks

The cornerstone of bio-based DDDA production is the use of microorganisms capable of converting renewable feedstocks into dicarboxylic acids. Yeasts, particularly species from the



Candida genus, are naturally equipped for this conversion. More recently, metabolic engineering has expanded the production landscape to include other microbes like Escherichia coli.

- Candida Species: Yeasts such as Candida tropicalis and Candida viswanathii are well-studied for their ability to convert n-alkanes and fatty acids into corresponding dicarboxylic acids[5][6][7]. They utilize a native ω-oxidation pathway. Strains with deleted or impaired β-oxidation pathways are often used to prevent the degradation of the fatty acid substrate and the dicarboxylic acid product, thereby channeling metabolic flux towards accumulation of the desired product[8][9].
- Engineered Escherichia coli: While not a natural producer, E. coli has been engineered to create whole-cell biocatalysts for DDDA synthesis. This involves constructing multi-enzyme cascades that convert renewable fatty acids, like linoleic acid, into DDDA[10][11].

The transition to a bio-economy relies on utilizing sustainable and readily available feedstocks. A variety of renewable resources have been successfully used for DDDA production:

- Plant Oil Derivatives: Dodecanoic acid methyl ester (DAME), easily derived from the transesterification of coconut or palm kernel oil, is a prime substrate for Candida-based fermentation[2][6][12].
- Fatty Acids: Lauric acid (dodecanoic acid) and unsaturated fatty acids like linoleic acid serve as direct precursors[10].
- n-Alkanes: n-dodecane, a petrochemical-based substrate, has been used historically, but the focus has shifted towards more sustainable alternatives[7].
- Glucose and Lignocellulosic Hydrolysates: Some processes use sugars like glucose for the initial growth phase of the microorganism before introducing the fatty acid feedstock for the bioconversion phase[4]. Co-utilization of wheat straw hydrolysates with n-dodecane has also been demonstrated[10].

Core Metabolic Pathways for DDDA Biosynthesis

Two primary metabolic routes have been exploited for the biotechnological production of DDDA: the native ω -oxidation pathway in yeasts and engineered multi-enzymatic cascades in



bacteria.

The ω-Oxidation Pathway in Candida

Yeasts like Candida tropicalis utilize the ω -oxidation pathway to functionalize the terminal methyl group of n-alkanes or fatty acids. This pathway is a three-step enzymatic process that occurs in the endoplasmic reticulum.

- ω-Hydroxylation: The process begins with the hydroxylation of the terminal methyl group of the substrate (e.g., dodecanoic acid) to form ω-hydroxydodecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) system, which requires a partnering NADPH-cytochrome P450 reductase (CPR)[9][13].
- Oxidation to Aldehyde: The resulting terminal alcohol is then oxidized to an aldehyde (12-oxododecanoic acid) by an alcohol dehydrogenase (ADH).
- Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid, yielding dodecanedioic acid (DDDA).

To maximize DDDA accumulation, the β-oxidation pathway, which degrades fatty acids for energy, is typically blocked through genetic engineering (e.g., deletion of the POX4 and POX5 genes)[8].



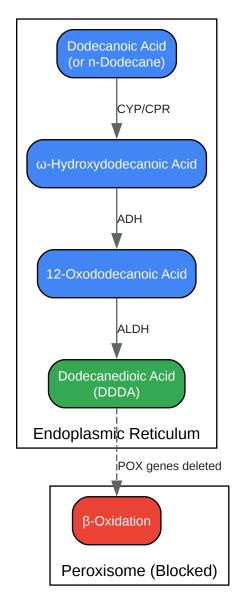


Figure 1: ω-Oxidation Pathway for DDDA Production in Candida

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Figure 1: ω-Oxidation Pathway for DDDA Production in Candida

Engineered Multi-Enzymatic Cascade (LOX Pathway) in E. coli

A novel, sustainable route for DDDA production has been developed in E. coli using an artificial multi-enzymatic cascade inspired by the lipoxygenase (LOX) pathway found in plants[10][11]. This whole-cell biocatalyst approach converts renewable linoleic acid into DDDA.

Foundational & Exploratory





- Dioxygenation: Linoleic acid is first converted to a hydroperoxy-octadecadienoic acid intermediate by a lipoxygenase (LOX).
- C-C Bond Cleavage: A hydroperoxide lyase (HPL) then cleaves the intermediate, producing 12-oxo-(9Z)-dodecenoic acid.
- Oxidation: An aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group to a carboxylic acid.
- Reduction: An endogenous double-bond reductase in E. coli saturates the carbon-carbon double bond, yielding the final product, DDDA.
- Cofactor Recycling: To ensure a continuous supply of the necessary cofactor NAD+, an NADH oxidase (NOX) is co-expressed to regenerate NAD+ from NADH.



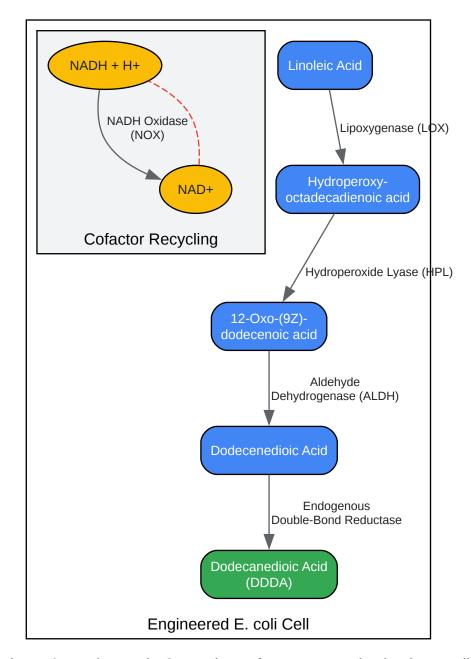


Figure 2: Engineered LOX Pathway for DDDA Production in E. coli

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Figure 2: Engineered LOX Pathway for DDDA Production in E. coli

Quantitative Data Presentation

The following table summarizes key quantitative data from various studies on the biotechnological production of DDDA, allowing for a direct comparison of different production systems and strategies.



Microorg anism	Substrate	Fermenta tion Mode	Titer (g/L)	Yield (g/g substrate)	Productiv ity	Referenc e
Candida tropicalis	Dodecanoi c acid methyl ester	Fed-batch	66.0	0.8	0.35 g/L/h	[6][12]
Candida tropicalis (mutant 91)	n- dodecane	Shaking culture	3.3	Not Reported	Not Reported	[7]
Candida tropicalis (wild type)	Lauric acid	Batch	Not Reported	0.247	Not Reported	
Candida tropicalis (wild type)	Methyl laurate	Batch	Not Reported	0.144	Not Reported	
Engineere d E. coli	Linoleic acid	Whole-cell one-pot	~21.4 (from 100 mM)	0.929 (molar)	42.8 g/L/d	[10]
Engineere d E. coli	Linoleic acid	Whole-cell one-pot	~11.5 (from 50 mM)	0.951 (molar)	43.8 g/L/d	[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are generalized methodologies synthesized from published studies.

General Experimental Workflow

The overall process for DDDA production involves several key stages, from initial strain preparation to final product analysis.



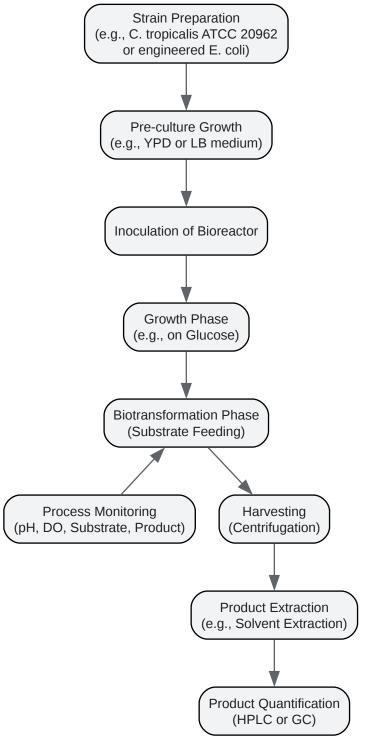


Figure 3: General Experimental Workflow for DDDA Production

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Figure 3: General Experimental Workflow for DDDA Production

Protocol 1: DDDA Production using Candida tropicalis



This protocol is based on fed-batch fermentation using DAME as a substrate[6][8].

- Strain and Pre-culture:
 - Use Candida tropicalis ATCC 20962, which has a deleted β-oxidation pathway[8].
 - Cultivate a pre-culture in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a baffled shake flask at 30°C and 150 rpm for 12 hours[8].
 - For bioreactor inoculation, prepare a larger pre-culture in a seed fermenter using a defined medium to ensure homogeneity[8].
- Bioreactor Fermentation (Growth Phase):
 - Inoculate the main bioreactor containing OPT-1 medium (30 g/L glucose, 8 g/L (NH₄)₂SO₄,
 1 g/L K₂HPO₄, 2 g/L KH₂PO₄, 4.5 g/L yeast extract, and trace elements)[8].
 - Maintain the pH at 5.8 using 2 M NaOH or 7% phosphoric acid. Set the temperature to 30°C.
 - Ensure aerobic conditions with an airflow of 6 L/h and agitation at 500 rpm. Grow for approximately 24 hours until glucose is depleted[8].
- Biotransformation Phase:
 - Initiate the biotransformation by starting the feed of dodecanoic acid methyl ester (DAME).
 An optimized feeding strategy is crucial to avoid substrate toxicity.
 - Implement a gradual pH shift during this phase. For example, shift the pH from 5.8 to a higher value to enhance enzyme activity and product formation[1][6].
 - Maintain dissolved oxygen (DO) levels above 15% through controlled aeration and agitation.
 - Continue the fed-batch process for 150-200 hours, periodically sampling to monitor biomass, substrate consumption, and DDDA concentration[12].
- Extraction and Analysis:



- Harvest the fermentation broth and separate the cells by centrifugation.
- Acidify the supernatant to a low pH (e.g., pH 2) to precipitate the DDDA.
- Extract the DDDA from the acidified supernatant using an organic solvent like ethyl acetate[4].
- Analyze the concentration and purity of DDDA using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., methylation).

Protocol 2: Whole-Cell Biocatalysis using Engineered E. coli

This protocol describes a one-pot synthesis of DDDA from linoleic acid[10][11].

- Strain Construction:
 - Co-express the required enzymes (lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, NADH oxidase) in an E. coli expression host (e.g., BL21(DE3)). Genes should be codon-optimized for E. coli.
- Cell Cultivation and Induction:
 - Grow the engineered E. coli strain in a rich medium like LB broth with appropriate antibiotics at 37°C.
 - When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression with IPTG (e.g., 0.2 mM).
 - Continue cultivation at a lower temperature (e.g., 16°C) for ~22 hours to ensure proper protein folding[11].
 - Harvest the cells by centrifugation and wash with buffer (e.g., potassium phosphate buffer). The resulting wet cells are the whole-cell biocatalyst.
- Whole-Cell One-Pot Reaction:



- Perform the reaction in a potassium phosphate buffer (100 mM, pH 8.0) containing 2 M
 KCI[11].
- Add the harvested wet cells (e.g., 30-50 g/L) and the substrate, linoleic acid (e.g., 20-100 mM).
- Ensure sufficient oxygen supply for the cascade reactions.
- Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for 4-12 hours.
- Extraction and Analysis:
 - Quench the reaction by adding a strong acid (e.g., H₂SO₄)[11].
 - Extract the product, DDDA, with a solvent such as methyl tert-butyl ether (MTBE)[11].
 - Evaporate the solvent and redissolve the product in methanol for analysis.
 - Quantify DDDA using HPLC with a UV detector at 210 nm, using an appropriate column and a mobile phase such as acetonitrile/water/formic acid[11].

Conclusion and Future Outlook

The biotechnological production of dodecanedioic acid from renewable sources presents a highly promising and sustainable alternative to conventional chemical synthesis. Significant progress has been made using both natural producers like Candida tropicalis and engineered systems like E. coli, with reported titers reaching up to 66 g/L[6]. The choice of microbial host, metabolic pathway, and renewable feedstock allows for a flexible and adaptable production platform[4].

Future research should focus on further optimizing metabolic pathways through advanced synthetic biology and metabolic engineering tools to enhance titers, yields, and productivities. Improving the tolerance of microbial hosts to substrate and product toxicity, developing more cost-effective downstream processing methods, and expanding the range of viable, low-cost renewable feedstocks will be critical for the large-scale industrial commercialization of biobased DDDA. These advancements will pave the way for a more sustainable chemical industry, reducing our reliance on fossil resources.



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